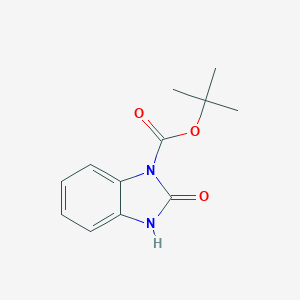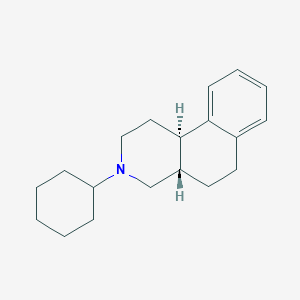
4-chloro-N-cyclohexylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-ccc_R08 is a first-in-class orally available inhibitor of covalently closed circular DNA (cccDNA) associated with the hepatitis B virus (HBV). This compound has shown significant potential in reducing HBV cccDNA levels, making it a promising candidate for the treatment of chronic hepatitis B .
Preparation Methods
The synthesis of cis-ccc_R08 involves a series of chemical reactions starting from flavonoid derivatives. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of steps involving the modification of flavonoid backbones . Industrial production methods for cis-ccc_R08 are likely to involve large-scale chemical synthesis processes, ensuring high purity and yield.
Chemical Reactions Analysis
cis-ccc_R08 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-ccc_R08 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cccDNA in HBV.
Biology: Employed in studies to understand the molecular mechanisms of HBV replication and persistence.
Medicine: Investigated as a potential therapeutic agent for the treatment of chronic hepatitis B.
Industry: Utilized in the development of new antiviral drugs targeting HBV cccDNA
Mechanism of Action
The mechanism of action of cis-ccc_R08 involves the inhibition of HBV cccDNA. This compound targets the cccDNA within infected hepatocytes, leading to a reduction in HBV DNA, hepatitis B surface antigen (HBsAg), and hepatitis B e antigen (HBeAg) levels. The molecular pathways involved include the destabilization of cccDNA and the inhibition of its transcriptional activity .
Comparison with Similar Compounds
cis-ccc_R08 is unique compared to other similar compounds due to its specific targeting of HBV cccDNA. Similar compounds include:
ccc_R07: A less active compound derived from the same chemical series with side-chain modifications.
RG7834: Another small molecule that significantly reduces the levels of viral proteins and viremia
cis-ccc_R08 stands out due to its potent and specific inhibition of HBV cccDNA, making it a promising candidate for the treatment of chronic hepatitis B.
Properties
IUPAC Name |
4-chloro-N-cyclohexylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKIYEJLXULPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399355 |
Source


|
| Record name | 4-chloro-N-cyclohexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69601-43-0 |
Source


|
| Record name | 4-chloro-N-cyclohexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
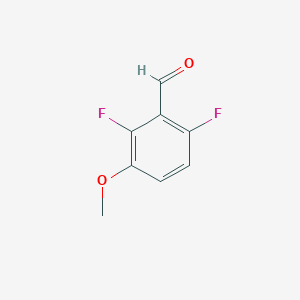
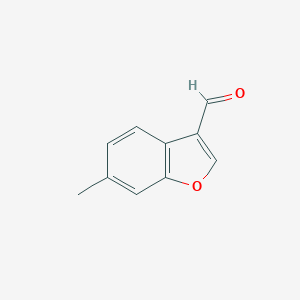
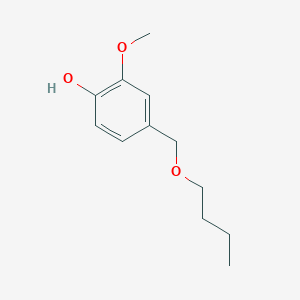

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
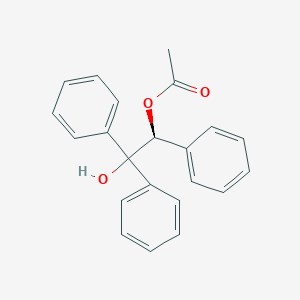
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
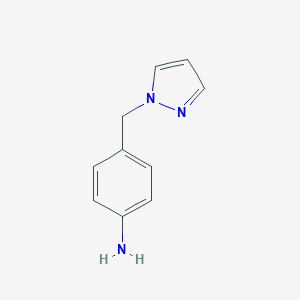
![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)
